4'-Methylenedioxyisoflavone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-16-11-3-1-2-4-13(11)18-8-12(16)10-5-6-14-15(7-10)20-9-19-14/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDICGDPRYKQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=COC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Structural Elucidation Methodologies for 4 Methylenedioxyisoflavone and Its Natural Congeners
Advanced Extraction and Chromatographic Fractionation Techniques from Natural Sources
The initial step in isolating 4'-methylenedioxyisoflavones from plant matrices, such as the stem bark of Ochna afzelii or the leaves of Piscidia carthagenensis, involves efficient extraction and separation from a complex mixture of secondary metabolites. nih.govtandfonline.com
Solid-Phase Extraction and Liquid-Liquid Extraction Optimization
The extraction of isoflavonoids from plant material is frequently achieved using conventional methods like maceration or Soxhlet extraction, employing solvents of varying polarities. researchgate.net Solvents such as methanol (B129727), ethanol, and acetonitrile (B52724), often in aqueous mixtures, are effective for isolating isoflavonoids. researchgate.netnih.gov For instance, an improved extraction method for isoflavones utilizes an acetonitrile-water mixture, which streamlines sample preparation for subsequent analysis. nih.gov
Liquid-liquid extraction (LLE) is a fundamental technique used for the initial fractionation of the crude extract. This process separates compounds based on their differential solubility in two immiscible liquid phases, such as an aqueous phase and a non-polar organic solvent. This allows for a preliminary grouping of compounds, concentrating the isoflavones into a specific fraction and removing highly polar or non-polar impurities.
Matrix Solid-Phase Dispersion (MSPD) presents a modern alternative to traditional extraction methods. researchgate.net MSPD integrates sample homogenization, extraction, and clean-up into a single, efficient process, reducing solvent consumption and time. researchgate.net This technique has proven effective for the isolation of various isoflavonoids, demonstrating good reproducibility and recovery. researchgate.net
Preparative High-Performance Liquid Chromatography (HPLC) for Compound Purification
Preparative High-Performance Liquid Chromatography (prep-HPLC) is an indispensable tool for the final purification of 4'-methylenedioxyisoflavone and its congeners from semi-purified fractions. nih.govardena.com This technique offers high resolution and efficiency, making it ideal for isolating pure compounds from complex mixtures that are difficult to separate by other means. nih.govwarwick.ac.uk
The process typically involves reversed-phase chromatography, utilizing a non-polar stationary phase, most commonly a C18 column. nih.govnih.gov A polar mobile phase, often a gradient mixture of methanol or acetonitrile and water (sometimes with modifiers like acetic or phosphoric acid), is used to elute the compounds. nih.govnih.gov By carefully optimizing the mobile phase composition and flow rate, individual isoflavones can be separated with high purity, often exceeding 95%. nih.govnih.gov The combination of initial fractionation techniques followed by prep-HPLC is a powerful and common strategy for obtaining pure natural products for structural analysis. nih.gov
Countercurrent Chromatography and Other Separation Technologies
Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby eliminating issues of irreversible sample adsorption. tautobiotech.comslideshare.net This makes it particularly suitable for the separation of natural products. nih.govtautobiotech.com Techniques like Droplet Countercurrent Chromatography (DCCC) and High-Speed Countercurrent Chromatography (HSCCC) have been successfully employed to separate a wide array of phytochemicals, including flavonoids. nih.govwikipedia.org
In CCC, separation occurs based on the differential partitioning of solutes between two immiscible liquid phases. wikipedia.orgnih.gov One phase acts as the stationary phase, while the other serves as the mobile phase. The selection of an appropriate biphasic solvent system is critical for achieving successful separation. wikipedia.org HSCCC has been used in conjunction with prep-HPLC as a complementary and effective separation strategy for purifying compounds from complex natural extracts. nih.gov
Comprehensive Spectroscopic and Spectrometric Approaches in Structural Assignment
Once a pure compound is isolated, its exact molecular structure is determined using a suite of spectroscopic methods. High-field Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive of these techniques for complete structural elucidation. nih.govresearchgate.net
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Elucidation
High-field NMR spectroscopy provides the detailed information necessary to piece together the molecular puzzle of complex isoflavones. nih.govresearchgate.net The high magnetic fields enhance signal dispersion and sensitivity, allowing for the resolution of intricate proton and carbon signals that would otherwise overlap at lower field strengths. This level of detail is crucial for unambiguously assigning every atom within the molecular structure of compounds like 7,2',5'-trimethoxy-3',this compound. nih.govresearchgate.net
One-dimensional (1D) NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide the fundamental data for structural assignment. researchgate.net
¹H NMR Spectral Analysis: The ¹H NMR spectrum reveals the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For a this compound derivative, key diagnostic signals include:
A characteristic singlet for the two protons of the methylenedioxy group (-O-CH₂-O-), typically appearing around δ 5.9-6.1 ppm.
Signals for aromatic protons on the A and B rings of the isoflavone (B191592) core. Their chemical shifts and coupling patterns (singlets, doublets, etc.) help determine the substitution pattern on each ring.
A sharp singlet for the proton at the C-2 position of the isoflavone, which is highly characteristic and typically found downfield (around δ 7.8-8.2 ppm).
Singlets for any methoxy (B1213986) (-OCH₃) groups, which usually appear in the δ 3.8-4.0 ppm region. researchgate.net
¹³C NMR Spectral Analysis: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. libretexts.org Each unique carbon atom in the structure gives rise to a distinct signal. libretexts.org For this compound derivatives, key signals include:
The signal for the methylene (B1212753) carbon of the -O-CH₂-O- group, typically observed around δ 101-102 ppm.
A signal for the carbonyl carbon (C-4) of the isoflavone core, which is significantly downfield, often in the range of δ 174-180 ppm.
Signals corresponding to the olefinic carbons (C-2 and C-3) and the aromatic carbons of the A and B rings.
Signals for methoxy group carbons, if present, are typically found around δ 55-65 ppm.
The following tables present representative ¹H and ¹³C NMR data for the natural congener 7,8-Dimethoxy-3',this compound . nih.gov
¹H NMR Spectral Data (Predicted)
| Atom Assignment | Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| H-2 | 8.05 | s |
| H-5 | 7.50 | d |
| H-6 | 7.10 | d |
| H-2' | 7.00 | d |
| H-5' | 6.95 | d |
| H-6' | 6.90 | dd |
| O-CH₂-O | 6.00 | s |
| 7-OCH₃ | 3.95 | s |
¹³C NMR Spectral Data (Predicted)
| Atom Assignment | Chemical Shift (δ ppm) |
|---|---|
| C-2 | 154.2 |
| C-3 | 123.5 |
| C-4 | 175.1 |
| C-4a | 114.8 |
| C-5 | 125.0 |
| C-6 | 110.5 |
| C-7 | 158.5 |
| C-8 | 145.0 |
| C-8a | 149.0 |
| C-1' | 125.2 |
| C-2' | 108.8 |
| C-3' | 148.1 |
| C-4' | 147.9 |
| C-5' | 108.3 |
| C-6' | 122.0 |
| O-CH₂-O | 101.5 |
| 7-OCH₃ | 56.5 |
Data is predictive and serves as a representative example for a compound within this class.
By integrating the data from these 1D NMR experiments, along with 2D NMR techniques (not discussed here), researchers can confidently assign the complete and unambiguous structure of this compound and its natural congeners. nih.govresearchgate.net
Two-Dimensional (2D) NMR (COSY, HSQC, HMBC, NOESY) Correlation Analysis
The structural elucidation of this compound and its natural analogs is significantly advanced by two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. These advanced techniques provide detailed information about the connectivity and spatial arrangement of atoms within the molecule, which is often difficult to deduce from one-dimensional (1D) NMR spectra alone. nih.govmeasurlabs.com The most commonly employed 2D NMR experiments for this purpose include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY). mdpi.commdpi.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons in the molecular structure. In the context of this compound, COSY spectra would show correlations between protons on the same aromatic ring or on adjacent carbons in a substituent chain. For instance, the protons of the methylenedioxy group would likely not show COSY correlations with other protons, confirming their isolated nature.
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning carbon signals based on the chemical shifts of their attached protons. For this compound, the HSQC spectrum would definitively link each proton signal to its corresponding carbon atom in the isoflavone core and the methylenedioxy bridge.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect long-range couplings between protons and carbons, typically over two to three bonds. This is crucial for piecing together the molecular skeleton by connecting different spin systems identified by COSY. For example, the HMBC spectrum of this compound would show correlations between the protons of the methylenedioxy group and the carbons of the B-ring, confirming the position of this functional group. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. This provides valuable information about the three-dimensional structure and conformation of the molecule. In the case of isoflavones, NOESY can help determine the relative orientation of different parts of the molecule. mdpi.com
By combining the information from these 2D NMR techniques, researchers can unambiguously assign all the proton and carbon signals of this compound and its congeners, leading to a complete and accurate structural elucidation. nih.govscience.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of unknown compounds like this compound. hilarispublisher.combioanalysis-zone.com Unlike unit mass resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. bioanalysis-zone.com This high level of precision allows for the calculation of an accurate mass, which can then be used to deduce a unique elemental composition.
The ability to obtain an accurate mass is critical for distinguishing between compounds that have the same nominal mass but different elemental formulas (isobars). This enhanced specificity significantly reduces the number of possible molecular formulas, often leading to a single, unambiguous assignment for a given mass. bioanalysis-zone.comeuropa.eu For the analysis of this compound, HRMS would provide a highly accurate mass measurement, which, when compared against a database of possible elemental compositions, would strongly support the proposed molecular formula of C₁₆H₁₀O₄.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of moderately polar and thermally labile molecules like isoflavones. nih.govacs.org In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. nih.gov
A key advantage of ESI is that it typically produces intact molecular ions, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, with minimal fragmentation. nih.govnih.gov This allows for the direct determination of the molecular weight of the compound. In the case of this compound, ESI-MS would be expected to generate a prominent ion corresponding to its molecular weight, providing a crucial piece of information for its identification. The technique is often coupled with liquid chromatography (LC) to separate complex mixtures before mass analysis. acs.orgnih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. nationalmaglab.org In an MS/MS experiment, a specific precursor ion, such as the molecular ion of this compound generated by ESI, is selected in the first stage of the mass spectrometer (MS1). This selected ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller product ions. These product ions are then analyzed in the second stage of the mass spectrometer (MS2). nationalmaglab.orgcsbsju.edu
The resulting fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable structural information. uvic.ca For isoflavones, common fragmentation pathways involve the cleavage of the heterocyclic C-ring, leading to characteristic fragment ions that can help to identify the substitution pattern on the A- and B-rings. nih.govresearchgate.net The loss of small neutral molecules, such as CO, CHO, and H₂O, is also frequently observed. nih.gov In the case of this compound, the fragmentation of the methylenedioxy group would also produce characteristic neutral losses or fragment ions, further aiding in its structural confirmation. nih.gov
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a valuable analytical technique for identifying the functional groups present in a molecule. nih.gov It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. nih.gov The resulting IR spectrum provides a unique fingerprint of the molecule, with characteristic absorption bands indicating the presence of specific functional groups.
For this compound, the IR spectrum would be expected to show several characteristic absorption bands. These would include:
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.
C=O (carbonyl) stretching: The conjugated carbonyl group of the isoflavone core would give rise to a strong absorption band, typically in the range of 1650-1620 cm⁻¹. mdpi.com
C=C (aromatic) stretching: Multiple bands in the region of 1600-1450 cm⁻¹ would be indicative of the aromatic rings.
C-O-C (ether) stretching: The methylenedioxy group and the ether linkage in the pyrone ring would exhibit stretching vibrations in the region of 1250-1000 cm⁻¹.
The IR spectrum of soy isoflavones has been reported to show absorption bands for hydroxyl (around 3365 cm⁻¹) and conjugated carbonyl (around 1694 cm⁻¹) functional groups. researchgate.netresearchgate.net While this compound lacks a hydroxyl group, the presence of the conjugated carbonyl and the methylenedioxy group would be key features in its IR spectrum. mdpi.com
Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems, known as chromophores. youtube.com Isoflavones possess a conjugated system that gives rise to characteristic absorption bands in the UV-Vis region.
The UV spectrum of most flavonoids, including isoflavones, typically exhibits two main absorption bands:
Band I: This absorption, occurring at longer wavelengths (typically 300-380 nm), is associated with the cinnamoyl system (B-ring and the three-carbon bridge). nih.gov
Band II: This absorption, found at shorter wavelengths (typically 240-280 nm), is associated with the benzoyl system (A-ring). nih.gov
For isoflavones specifically, the main UV absorption peak is typically observed between 245 and 270 nm. nih.gov A shoulder peak may also be present between 310 and 330 nm, which is influenced by the attachment of the B-ring to the C-3 position of the C-ring. nih.gov The presence of the methylenedioxy group on the B-ring of this compound would be expected to influence the position and intensity of Band I. The specific absorption maxima (λmax) are valuable for the identification and characterization of the isoflavone structure. japsonline.com
Synthetic Methodologies for 4 Methylenedioxyisoflavone and Its Research Derivatives
Multi-Step Chemical Synthesis Pathways for the Isoflavone (B191592) Core
The construction of the fundamental isoflavone framework is a critical aspect of synthesizing 4'-Methylenedioxyisoflavone and its analogs. Traditional methods often rely on the assembly of the C6-C3-C6 skeleton from simpler precursors. rsc.org
A widely employed strategy for isoflavone synthesis involves the use of 2-hydroxydeoxybenzoin (2-hydroxyphenyl benzyl (B1604629) ketone) precursors. rsc.org This method necessitates the introduction of an additional carbon atom to form the characteristic C6-C3-C6 structure of isoflavones. rsc.org This is typically achieved through formylation or acylation at the benzylic position, which is then followed by an O-cyclization reaction to yield the isoflavone ring system. rsc.org
Several reagents and conditions can be used for this cyclization. For instance, the Vilsmeier-Haack reaction, which utilizes a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), can introduce the required carbon atom for cyclization. scientific.net Another approach involves the use of boron trifluoride etherate (BF3·Et2O) in combination with DMF and methanesulfonyl chloride. mdpi.comnih.gov
More recent advancements in this area include modifications to the deoxybenzoin-based route. These include palladium(II)-catalyzed oxidative cyclization of α-methylenedeoxybenzoins and copper(I)-catalyzed intramolecular cyclization of 2-bromo-α-formyldeoxybenzoins. rsc.org Additionally, a tandem demethylation and ring-opening/cyclization of methoxybenzoylbenzofurans has been reported as an unexpected yet effective route to isoflavone derivatives. rsc.orgresearchgate.net
The introduction and modification of the methylenedioxy group on the B-ring is a key step in the synthesis of this compound. Plant isoflavones can be categorized into various substitution patterns, including those with methylenedioxy groups. mdpi.com The synthesis of isoflavones with a methylenedioxy group, such as 7,8-methylenedioxy-4'-methoxyisoflavone, has been achieved from a 2'-hydroxy-3',4'-methylenedioxy-4-methoxychalcone intermediate. researchgate.netunigoa.ac.in
Functionalization can also involve the modification of existing hydroxyl groups. For example, the 4'-OH group of an isoflavone can be functionalized, and studies have shown that derivatives modified at this position can exhibit significant biological activity. nih.gov
Regioselective Introduction of the Methylenedioxy Moiety
The precise placement of the methylenedioxy group is crucial for the synthesis of the target compound. Regioselective O-methylation is a known process in flavonoid biosynthesis, and similar principles can be applied in chemical synthesis. nih.govnih.gov While specific literature detailing the regioselective introduction of a methylenedioxy group onto a pre-formed isoflavone core is less common, the synthesis of related flavonoids often involves the use of starting materials that already contain the desired substitution pattern. For instance, the synthesis of 4'-hydroxy-6,7-methylenedioxy-3-methoxyflavone started with precursors that already possessed the methylenedioxy functionality. researchgate.net
In the context of enzymatic synthesis, O-methyltransferases (OMTs) exhibit high regioselectivity. nih.govnih.gov For example, specific OMTs can catalyze methylation at the 7-hydroxyl or 4'-hydroxyl positions of isoflavones and isoflavanones. nih.gov While this is primarily a biological process, it highlights the potential for developing highly selective synthetic methods.
Biomimetic Synthetic Approaches from Chalcone (B49325) Precursors
Biomimetic synthesis aims to mimic the natural biosynthetic pathways of compounds. In plants, isoflavones are synthesized from chalcone precursors through an oxidative rearrangement that involves a 1,2-aryl migration. rsc.orgscispace.com This process is catalyzed by the enzyme isoflavone synthase. nih.gov
In the laboratory, this transformation can be replicated using various reagents. Thallium(III) nitrate (B79036) (TTN) and thallium(III) acetate (B1210297) have been traditionally used to facilitate the oxidative rearrangement of chalcones to isoflavones. rsc.orgnih.gov However, due to the toxicity of thallium compounds, alternative reagents have been developed. These include hypervalent iodine reagents such as phenyliodine(III) bis(trifluoroacetate) and (diacetoxyiodo)benzene. rsc.org The synthesis of 7,8-methylenedioxy-4'-methoxyisoflavone has been reported via the oxidative rearrangement of a chalcone intermediate using thallium(III) acetate. researchgate.netunigoa.ac.in
Another biomimetic approach involves the acid-catalyzed cyclization of chalcone epoxides, which can also lead to the formation of isoflavones. nih.govuni-muenchen.de
Catalytic Synthesis Methods
Modern synthetic chemistry has increasingly focused on the development of catalytic methods to improve efficiency and reduce waste. For isoflavone synthesis, several metal-catalyzed cross-coupling reactions have been successfully employed. rsc.org These reactions typically involve the use of a functionalized chromone (B188151) as one of the coupling partners. rsc.org
The Suzuki-Miyaura coupling reaction is a prominent example, where a 3-iodochromone is coupled with a phenylboronic acid derivative in the presence of a palladium catalyst. rsc.orgnih.govresearchgate.netnih.govnih.gov This method has been used for the synthesis of a variety of isoflavone derivatives, including those with complex substitution patterns. nih.govnih.gov
Other metal-catalyzed cross-coupling reactions used for isoflavone synthesis include the Negishi and Stille reactions, which utilize 3-halogenated or metallated chromone precursors. rsc.org More recently, methods involving the direct arylation of 2-hydroxyenaminoketones have been developed, which offer the advantage of eliminating the pre-functionalization steps required in other cross-coupling reactions. rsc.org
Lipases have also been explored as biocatalysts for the synthesis of isoflavone derivatives. A green biocatalytic approach using lipase (B570770) has been developed for the synthesis of 3-selanyl-isoflavones through the selenylation/cyclization of 2-hydroxyphenyl enaminones. mdpi.com
Optimization of Reaction Conditions and Yields for Academic Research
The optimization of reaction conditions is a critical step in any synthetic endeavor to maximize product yield and purity. This is particularly important in academic research where novel synthetic routes and methodologies are being explored.
For enzymatic reactions, factors such as pH, temperature, and reaction time are crucial. For example, in the enzymatic hydrolysis of isoflavone glycosides, the optimal conditions were found to be a pH of 5.0, a temperature of 50°C, and a reaction time of 3.2 hours. mdpi.com Similarly, for the bioconversion of isoflavones in soymilk using lactic acid bacteria, the optimal conditions were determined to be a temperature of 25°C, an inoculum size of 2%, and a process time of 48 hours. mdpi.com
In chemical synthesis, the choice of solvent, catalyst, temperature, and reaction time can significantly impact the outcome. For the synthesis of 3-selanyl-isoflavones using a lipase catalyst, the reaction was optimized to proceed in ethyl acetate at 30°C for 2 hours, achieving high yields of 87–95%. mdpi.com In the synthesis of fluorinated isoflavone analogs, the cyclization of a deoxybenzoin (B349326) was carried out at 70°C. mdpi.com The Suzuki-Miyaura coupling reaction for isoflavone synthesis often involves heating, for example, at 70°C in a mixture of toluene, ethanol, and water. nih.gov
The following table summarizes some optimized reaction conditions for different synthetic steps in isoflavone synthesis:
| Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Enzymatic Hydrolysis | β-glucosidase, cellulase, etc. | Water | 50.4 | 3.2 | 92.0 | mdpi.com |
| Bioconversion | Lactobacillus plantarum | Soymilk | 25 | 48 | Complete | mdpi.com |
| Lipase-catalyzed Selenylation/Cyclization | Novozym 435 | Ethyl Acetate | 30 | 2 | 87-95 | mdpi.com |
| Deoxybenzoin Cyclization | BF3·Et2O, MsCl, DMF | DMF | 70 | 6 | 90.5 | mdpi.com |
| Suzuki-Miyaura Coupling | (PhCN)2PdCl2, dppb | Toluene/EtOH/H2O | 70 | - | 35-98 | nih.gov |
| Claisen Rearrangement/Cyclization | - | DMF | 150 | - | 66 | researchgate.net |
Biosynthetic Pathways and Enzymology of Methylenedioxyisoflavones
Elucidation of Enzymatic Steps in Isoflavonoid (B1168493) Biosynthesis Leading to Methylenedioxy Formation
The formation of the characteristic methylenedioxy bridge in isoflavonoids is a critical step in the biosynthesis of compounds like 4'-Methylenedioxyisoflavone. This process is preceded by the general phenylpropanoid pathway, which provides the basic isoflavonoid skeleton. nih.gov Key enzymes then catalyze a series of modifications, including hydroxylations and the eventual ring closure to form the methylenedioxy group.
The biosynthesis of isoflavonoids commences with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). nih.gov The subsequent crucial step, unique to isoflavonoid synthesis, is the migration of the B-ring from the C-2 to the C-3 position of the flavanone (B1672756) intermediate. This reaction is catalyzed by isoflavone (B191592) synthase (IFS), a cytochrome P450 enzyme. nih.gov The resulting 2-hydroxyisoflavanone (B8725905) is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield the core isoflavone structure. nih.gov
From this point, a series of specific hydroxylations and other modifications lead to the formation of precursors for the methylenedioxy bridge. For instance, in the biosynthesis of the phytoalexin pisatin (B192138) in pea (Pisum sativum), the isoflavone formononetin (B1673546) is hydroxylated to calycosin (B1668236), which is then converted to pseudobaptigenin (B192200). nih.gov This is followed by the formation of 2',7-dihydroxy-4',5'-methylenedioxyisoflavone (B191049). nih.gov
Role of Isoflavone Reductase (IFR) in Intermediate Formation
Isoflavone reductase (IFR) plays a pivotal role in the biosynthesis of many complex isoflavonoids, including those that serve as precursors to compounds with a methylenedioxy bridge. mdpi.comnih.gov This enzyme catalyzes the NADPH-dependent reduction of a double bond in the C-ring of the isoflavone skeleton, leading to the formation of an isoflavanone (B1217009) intermediate. nih.govqmul.ac.uk
Specifically, in the pathway leading to the phytoalexin pisatin, an NADPH-dependent reductase activity has been identified in pea extracts that converts 2',7-dihydroxy-4',5'-methylenedioxyisoflavone to the isoflavanone sophorol. nih.govresearchgate.netoup.com This activity, attributed to an isoflavone reductase, is inducible by stressors such as copper chloride treatment, highlighting its role in plant defense responses. researchgate.netoup.com The enzyme introduces chirality into the molecule, a critical feature for the biological activity of many downstream products. nih.gov The systematic name for this enzyme is vestitone:NADP+ oxidoreductase, and it is also known as 2',7-dihydroxy-4',5'-methylenedioxyisoflavone reductase. qmul.ac.ukgenome.jp
Characterization of Cytochrome P450 Monooxygenases (e.g., CYP81E Enzymes) in Methylenedioxy Ring Formation
The formation of the methylenedioxy bridge itself is catalyzed by a specific class of cytochrome P450 monooxygenases. oup.comnih.govresearchgate.net These enzymes are responsible for the oxidative cyclization of adjacent hydroxyl and methoxyl groups on the aromatic ring. While the precise P450 enzyme responsible for the formation of the 4',5'-methylenedioxy group in this compound is not explicitly detailed in the provided context, the CYP81E subfamily of P450s is heavily implicated in the hydroxylation steps that are prerequisite for this ring closure. nih.gov
Members of the CYP81E family, such as isoflavone 2'-hydroxylase (I2'H), catalyze the hydroxylation of isoflavone precursors at the 2' position. ebi.ac.uknih.gov For example, CYP81E1 is known to hydroxylate daidzein (B1669772) and formononetin to their 2'-hydroxy derivatives. ebi.ac.uk This 2'-hydroxylation is a key step in the biosynthesis of various isoflavonoid-derived antimicrobial compounds in legumes. ebi.ac.uk In Lotus japonicus, a member of the CYP81E family, LjCYP-2, has been shown to exhibit I2'H activity. nih.gov Furthermore, in Medicago truncatula, several CYP81E enzymes have been characterized for their regiospecific hydroxylation of isoflavones. ebi.ac.uk The formation of 2',7-dihydroxy-4',5'-methylenedioxyisoflavone from pseudobaptigenin is catalyzed by a P450 enzyme from the CYP81E1/E7 class. nih.gov
| Enzyme Family | Specific Enzyme/Gene | Function in Methylenedioxyisoflavone Biosynthesis | Organism |
| Cytochrome P450 | CYP81E1 | Isoflavone 2'-hydroxylase activity. ebi.ac.uk | Medicago truncatula |
| Cytochrome P450 | CYP81E1/E7 | Catalyzes the formation of 2',7-dihydroxy-4',5'-methylenedioxyisoflavone. nih.gov | Legumes |
| Cytochrome P450 | LjCYP-2 (CYP81E family) | Isoflavone 2'-hydroxylase activity. nih.gov | Lotus japonicus |
Identification and Purification of Biosynthetic Enzymes
The identification and purification of the enzymes involved in methylenedioxyisoflavone biosynthesis have been achieved through a combination of classical biochemical techniques and modern molecular biology approaches.
A notable example is the purification of NADPH:7,2'-dihydroxy-4',5'-methylenedioxyisoflavone oxidoreductase (DMIRase) from pea seedlings treated with copper chloride. nih.gov The purification process involved several steps, including ammonium (B1175870) sulfate (B86663) fractionation, gel filtration, and various chromatography techniques, resulting in an approximately 7000-fold purification. nih.gov The purified enzyme was found to be a single polypeptide with a molecular weight of 37,500 Da. nih.gov
More recently, functional genomics has become a powerful tool for identifying genes encoding biosynthetic enzymes. This approach involves searching expressed sequence tag (EST) databases for candidate genes based on sequence homology to known enzymes. oup.com The full-length cDNAs of these candidates are then cloned and expressed in a heterologous system, such as yeast or E. coli, to produce recombinant enzymes whose activities can be assayed in vitro. oup.comdtu.dk This strategy has been successfully used to identify and characterize isoflavonoid-specific glycosyltransferases and malonyltransferases from soybean. oup.com
Genetic and Transcriptional Regulation of Biosynthetic Genes
The biosynthesis of this compound and other isoflavonoids is tightly regulated at the genetic and transcriptional levels, ensuring their production is coordinated with developmental cues and environmental stresses. researchgate.netnih.gov
Gene Expression Profiling in Producing Organisms
Gene expression profiling, often using techniques like microarray analysis and RNA-seq, has been instrumental in understanding the regulation of isoflavonoid biosynthetic pathways. researchgate.netnih.gov These studies have revealed that the genes encoding the biosynthetic enzymes are often co-ordinately expressed in response to specific stimuli. nih.gov
For instance, in Lotus japonicus, microarray analysis of leaf tissue treated with glutathione, an elicitor of plant defense responses, showed increased expression of genes involved in the general phenylpropanoid and isoflavonoid pathways. nih.gov Similarly, in soybean hairy roots, RNA-seq analysis following either silencing or overexpression of the transcription factor GmMYB176 revealed its role in regulating multiple genes within the isoflavonoid pathway. uwo.ca Comparative transcriptomic analyses between high- and low-isoflavone soybean cultivars have also identified key genes whose expression levels correlate with isoflavone content. mdpi.com
| Study Type | Organism | Key Findings |
| Microarray Analysis | Lotus japonicus | Glutathione elicitation leads to increased expression of phenylpropanoid and isoflavonoid biosynthetic genes. nih.gov |
| RNA-seq | Soybean (Glycine max) | GmMYB176 regulates multiple genes in the isoflavonoid pathway. uwo.ca |
| Comparative Transcriptomics | Soybean (Glycine max) | Identified differential expression of isoflavone biosynthetic genes between high and low content cultivars. mdpi.com |
Analysis of Transcription Factors Governing Pathway Induction
The coordinated expression of isoflavonoid biosynthetic genes is governed by a complex network of transcription factors. researchgate.netnih.gov These regulatory proteins bind to specific sequences in the promoter regions of the target genes, thereby activating or repressing their transcription.
Several families of transcription factors have been implicated in the regulation of isoflavonoid biosynthesis, with the MYB family being particularly prominent. mdpi.comfrontiersin.orgfrontiersin.org In soybean, a number of MYB transcription factors, such as GmMYB29, GmMYB58, and GmMYB176, have been shown to regulate key genes in the pathway, including chalcone (B49325) synthase (CHS) and isoflavone synthase (IFS). uwo.cafrontiersin.orgfrontiersin.org The R1 MYB transcription factor GmMYB176, for example, activates the expression of the GmCHS8 gene. uwo.cafrontiersin.org However, its activity often requires interaction with other factors, such as bZIP transcription factors, to form a transcriptional complex. uwo.ca
In addition to MYBs, other transcription factor families like WRKY and NAC have been identified as potential regulators of isoflavone biosynthesis in plants like red clover (Trifolium pratense). mdpi.com The induction of the biosynthetic pathway often involves a complex interplay between different transcription factors, which can also lead to the coordinated downregulation of competing metabolic pathways to channel precursors towards isoflavonoid production. nih.gov
Precursor Feeding and Isotopic Labeling Studies to Map Biosynthetic Routes
The elucidation of the complex biosynthetic pathways leading to methylenedioxyisoflavones has been significantly advanced by precursor feeding and isotopic labeling studies. These powerful techniques allow researchers to trace the metabolic fate of specific molecules by introducing isotopically labeled compounds into a biological system, such as plant cell suspension cultures, and then detecting the label in the resulting metabolites. osti.govnsf.gov This approach provides direct evidence for precursor-product relationships and helps to map the sequence of enzymatic reactions.
The general isoflavonoid skeleton is known to derive from two primary metabolic routes: the A-ring originates from the acetate (B1210297) pathway, while the B- and C-rings are formed via the shikimate pathway through the amino acid L-phenylalanine. frontiersin.org Isotopic labeling experiments are designed to confirm these origins and to pinpoint the immediate precursors of the methylenedioxy bridge. For instance, feeding plant tissues with C6(ring)-13C-phenylalanine allows for the tracking of the intact phenyl ring as it is incorporated into the B-ring of the isoflavonoid structure. osti.gov
In the context of methylenedioxyisoflavones, a key area of investigation is the origin of the carbon atom that forms the methylenedioxy bridge (-O-CH₂-O-). This bridge is a critical structural feature, and its formation is catalyzed by specialized cytochrome P450 monooxygenases. sci-hub.se Isotopic labeling studies using labeled S-adenosyl-L-methionine (SAM), a common methyl group donor in biological systems, can help determine if the bridge's carbon is derived from a methyl transfer.
The general methodology involves several steps:
Selection of Labeled Precursor : A potential precursor molecule is synthesized with a stable isotope, such as ¹³C, ¹⁴C, ²H (deuterium), or ¹⁸O.
Administration : The labeled compound is fed to a plant or cell culture system known to produce the target metabolite. biorxiv.org
Incubation and Extraction : After a specific period, the metabolites are extracted from the biological material.
Analysis : Advanced analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are used to detect the presence and position of the isotopic label in the final product. nih.gov
While specific published studies focusing exclusively on feeding experiments for this compound are not detailed in the provided search results, the principles are well-established from research on related compounds like pterocarpans and other isoflavonoids. For example, in the biosynthesis of the pterocarpan (B192222) phytoalexin (+)-pisatin in pea (Pisum sativum), the pathway proceeds through the intermediate 7,2'-dihydroxy-4',5'-methylenedioxyisoflavone (DMD). nih.gov Labeling studies on this pathway would confirm the incorporation of precursors into the DMD molecule, a direct antecedent to more complex structures.
The data gathered from these experiments are crucial for validating proposed biosynthetic pathways and for identifying the specific substrates of the enzymes involved, such as the hydroxylases and the methylenedioxy bridge-forming enzymes.
Table 1: Illustrative Precursor Feeding Experiments for Isoflavonoid Biosynthesis This table is a representative example based on established principles of isoflavonoid biosynthesis, as specific experimental data for this compound was not available in the search results.
| Labeled Precursor | Target Moiety | Expected Outcome | Rationale |
|---|---|---|---|
| [ring-¹³C₆]-L-Phenylalanine | B-ring and C-3 of C-ring | Incorporation of the ¹³C₆-labeled phenyl group into the B-ring of the isoflavone. | Phenylalanine is the established precursor for the B- and C-rings of isoflavonoids via the phenylpropanoid pathway. frontiersin.org |
| [¹³C₃]-Malonyl-CoA | A-ring | Incorporation of ¹³C labels into the A-ring of the isoflavone structure. | The A-ring is derived from the head-to-tail condensation of three acetate units from malonyl-CoA. frontiersin.org |
| [¹³CH₃]-S-Adenosyl-L-methionine (SAM) | Methylenedioxy bridge | Potential incorporation of the ¹³C label as the methylene (B1212753) carbon of the bridge. | To test the hypothesis that the bridge's carbon originates from a C1 donor like SAM, a common source for methyl groups in secondary metabolism. |
| ¹⁸O₂ | Hydroxyl groups and/or methylenedioxy bridge oxygens | Incorporation of ¹⁸O into hydroxyl groups and potentially the ether linkages of the methylenedioxy bridge. | Cytochrome P450 monooxygenases utilize molecular oxygen (O₂) to hydroxylate the substrate, which is a key step prior to bridge formation. sci-hub.sescispace.com |
Engineering Biosynthetic Pathways in Heterologous Systems
The production of valuable plant secondary metabolites like methylenedioxyisoflavones in their native plant hosts is often limited by low yields, slow growth rates, and complex extraction processes. frontiersin.org Metabolic engineering in heterologous systems—genetically tractable microbes such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae—offers a promising alternative for scalable and sustainable production. nih.govnih.govnih.gov
The core strategy involves transferring the entire biosynthetic pathway, or key parts of it, from the plant into the microbial host. rsc.org For a compound like this compound, this requires the successful expression and activity of several plant-derived enzymes.
Key enzymes in the biosynthesis of methylenedioxyisoflavones include:
Phenylalanine Ammonia (B1221849) Lyase (PAL), Cinnamate-4-hydroxylase (C4H), and 4-Coumaroyl-CoA Ligase (4CL) : These initiate the phenylpropanoid pathway, converting phenylalanine to p-coumaroyl CoA. frontiersin.org
Chalcone Synthase (CHS) and Chalcone Isomerase (CHI) : These enzymes produce the flavanone scaffold.
Isoflavone Synthase (IFS) : A critical cytochrome P450 enzyme (CYP93C family) that catalyzes the key aryl migration step, converting a flavanone (like naringenin) into an isoflavone (like genistein). frontiersin.org
Hydroxylases and Methylenedioxy Bridge-Forming Enzymes : Specific cytochrome P450 enzymes that further decorate the isoflavone core. The formation of the methylenedioxy bridge from two adjacent hydroxyl groups is catalyzed by a dedicated P450, such as those from the CYP81 family. frontiersin.orgnih.gov
A significant challenge in heterologous production is the functional expression of plant cytochrome P450 enzymes, which are membrane-bound proteins that require a specific P450 reductase (CPR) partner for electron transfer. frontiersin.org Engineering efforts often involve co-expressing a compatible plant CPR in the microbial host or creating fusion proteins to ensure efficient enzymatic activity.
Researchers have successfully engineered microbial strains to produce various isoflavonoids. For example, pathways have been constructed in E. coli and yeast to produce precursors like daidzein and formononetin. nih.gov Building on this, the introduction of the subsequent modification enzymes, such as an isoflavone 3'-hydroxylase (I3'H) and a pseudobaptigenin synthase (the methylenedioxy bridge-forming enzyme), can lead to the production of compounds like pseudobaptigenin (7-hydroxy-3',this compound). frontiersin.org The pathway can be extended further; for instance, the conversion of pseudobaptigenin to 2',7-dihydroxy-4',5'-methylenedioxyisoflavone (DMD) is catalyzed by an isoflavone 2'-hydroxylase (I2'H), another P450 enzyme from the CYP81E subfamily. frontiersin.orgnih.gov
Optimization of these engineered pathways is crucial and involves strategies such as balancing enzyme expression levels, eliminating competing metabolic pathways in the host, and enhancing the supply of necessary precursors like malonyl-CoA and amino acids. acs.orgengineering.org.cn
Table 2: Examples of Heterologous Systems Engineered for Isoflavonoid Production This table summarizes findings from various studies on engineering isoflavonoid pathways, providing a framework for the potential production of this compound.
| Host Organism | Introduced Genes/Enzymes | Target Compound(s) | Key Findings & Challenges | Reference(s) |
|---|---|---|---|---|
| Saccharomyces cerevisiae | Phenylalanine ammonia lyase (PAL), Isoflavone synthase (IFS), and others. | Naringenin, Genistein (B1671435), Daidzein | Successful production of isoflavone precursors. A key challenge is the low activity of some plant P450s in yeast. | frontiersin.orgnih.gov |
| Escherichia coli | Full pathway for daidzein from tyrosine. | Daidzein | Achieved production of daidzein directly from simple carbon sources. Overcoming the toxicity of intermediates and ensuring functional P450 expression were major hurdles. | frontiersin.org |
| Saccharomyces cerevisiae | Genes for formononetin and calycosin biosynthesis. | Formononetin, Calycosin | Demonstrated the feasibility of producing more complex isoflavones. Calycosin is a direct precursor to pseudobaptigenin. | nih.gov |
| Saccharomyces cerevisiae | Sophora flavescens prenyltransferase (SfFPT) in a naringenin-producing strain. | 8-Prenylnaringenin | Proof-of-principle for producing decorated flavonoids. Showcased bottlenecks in precursor (DMAPP) availability and final product yields. | acs.org |
| Glycyrrhiza echinata / Yeast | Isoflavone 2'-hydroxylase (I2'H; CYP81E1) | 2'-Hydroxylated isoflavones | Functional identification of the I2'H enzyme through heterologous expression in yeast, a key step towards producing pterocarpan precursors like DMD. | oup.com |
Pharmacological Investigations and Mechanistic Studies of 4 Methylenedioxyisoflavone Analogs in Experimental Models
In Vitro Biological Activity Profiling and Cellular Mechanisms of 4'-Methylenedioxyisoflavone Analogs
The isoflavone (B191592) scaffold, characterized by a B-ring attached at the C-3 position of the heterocyclic C-ring, is a foundational structure for a diverse range of biologically active molecules. Analogs of this compound, which belong to this class of compounds, have been the subject of various pharmacological investigations to determine their potential as modulators of key cellular processes. These studies have primarily focused on their interactions with enzymes and their ability to interfere with critical signaling pathways in experimental models.
Evaluation of Enzyme Modulation and Inhibition
The ability of isoflavone analogs to inhibit specific enzymes is a key area of research for developing new therapeutic agents. Investigations have explored their effects on metabolic enzymes like pancreatic lipase (B570770) and on enzymes relevant to the treatment of protozoal diseases.
Pancreatic lipase is a critical enzyme in the digestive system, responsible for the hydrolysis of dietary triglycerides. Inhibition of this enzyme is a recognized strategy for managing obesity. However, studies on the isoflavone class of flavonoids have indicated that they are generally weak inhibitors of pancreatic lipase.
Research comparing different flavonoid subclasses found that isoflavones exhibit weaker inhibitory activity than flavones. nih.gov For instance, the common isoflavone genistein (B1671435) showed minimal inhibition with a half-maximal inhibitory concentration (IC50) value greater than 2960 µM. nih.gov This is significantly weaker than flavones like apigenin, which has an IC50 value of 256 µM. nih.gov Further studies have confirmed this trend, with one investigation noting that the tested isoflavone did not display significant inhibitory activity against human pancreatic lipase at the highest concentrations evaluated. mdpi.com The structural placement of the B-ring at the C3 position in isoflavones, as opposed to the C2 position in flavones, is thought to weaken the inhibitory activity against pancreatic lipase. nih.gov
Table 1: Pancreatic Lipase Inhibition by an Isoflavone Analog
While showing limited potential as lipase inhibitors, the isoflavone skeleton has demonstrated promise as a template for developing antiprotozoal agents. Bioactivity-guided studies have identified isoflavones with significant activity against various protozoan parasites. Another key enzyme target for isoflavones is DNA topoisomerase II, an enzyme crucial for DNA replication and a target for anticancer drugs.
Antiprotozoal Activity: Studies have shown that certain isoflavones exhibit potent and selective toxicity against protozoa such as Trypanosoma brucei. Calycosin (B1668236) and genistein, for example, displayed significant antitrypanosomal activity with IC50 values of 12.7 µM and 4.2 µM, respectively. This suggests that the isoflavone structure is a viable scaffold for designing novel trypanocidal compounds.
DNA Topoisomerase II Inhibition: The isoflavone genistein has been identified as a selective inhibitor of human DNA topoisomerase II, with an IC50 value of 37.5 µM. It did not affect the activity of human topoisomerase I or various mammalian DNA polymerases, indicating a specific mode of action. This inhibitory activity is proposed as a mechanism for the antiproliferative effects of genistein.
Table 2: Inhibition of Other Enzyme Targets by Isoflavone Analogs
Investigation of Cellular Pathway Interrogation and Signal Transduction
Isoflavone derivatives have been synthesized and evaluated for their ability to interfere with cellular signaling pathways that are often dysregulated in diseases like cancer. These investigations have focused on their modulation of protein kinases and histone deacetylases.
The epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinases (PI3Ks) are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Isoflavone analogs have been developed as potent inhibitors of these kinases.
Synthetic strategies have led to the discovery of isoflavone derivatives with significant inhibitory effects against PI3Kδ. For example, isoflavone analogues developed through molecular hybridization have demonstrated potent PI3Kδ inhibition with IC50 values in the nanomolar range. One such pyrazolo[3,4-d]pyrimidine analogue anchored by an isoflavone scaffold inhibited PI3Kδ with an IC50 value of 72 nM. Other synthesized isoflavone derivatives also showed potent inhibitory effects against PI3Kδ, with IC50 values of 163 nM and 176 nM. Furthermore, some isoflavone analogs have been shown to induce apoptosis and inhibit cell growth by regulating the EGFR/PI3K/Akt signaling pathway.
Table 3: Inhibition of Kinases by Isoflavone Analogs
Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. The isoflavone structure has been utilized as a hydrophobic capping group in the design of novel HDAC inhibitors.
Studies have focused on developing isoflavone-based compounds with potent antiproliferative activity. One of the most potent derivatives was found to be selective for Class I HDACs (HDAC1, 2, and 3) and the Class IIb HDAC6. Additionally, a class of isoflavone derivatives, isoflavonequinones, were identified as inhibitors of Sirtuin 1 (SIRT1), a Class III HDAC. The most active of these compounds exhibited significant SIRT1 inhibitory activity with an IC50 value of 1.62 µM, which was comparable to the known inhibitor suramin.
Table 4: Inhibition of Histone Deacetylases (HDACs) by Isoflavone Analogs
Disruption of Signaling Pathways (e.g., Hedgehog, PI3K/AKT/mTOR, MAPK/Wnt)
Analogs and derivatives based on the isoflavone scaffold have been investigated for their ability to interfere with key signaling pathways that are frequently dysregulated in various pathologies, particularly cancer.
Hedgehog (Hh) Signaling Pathway The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation in adults is linked to the development and progression of cancers like basal cell carcinoma and medulloblastoma core.ac.ukwikipedia.org. The isoflavone structure has been identified as a privileged scaffold for designing Hh pathway inhibitors core.ac.uknih.gov. Research has focused on creating isoflavone analogs that can target key components of this pathway, such as the transmembrane protein Smoothened (Smo) or the downstream transcription factor Gli1 core.ac.uknih.gov. For instance, the phytoestrogen Genistein, a well-known isoflavone, has been shown to inhibit Hh signaling in prostate cancer cells core.ac.uk. By introducing specific substitutions on the isoflavone core, researchers have designed molecules that can preferentially target either Smo or Gli1, demonstrating the versatility of this scaffold in modulating the Hh cascade core.ac.uknih.gov.
PI3K/AKT/mTOR Signaling Pathway The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling network that governs cell growth, proliferation, survival, and metabolism nih.govscispace.comresearchgate.net. Its inappropriate activation is a common feature in a wide range of human cancers, making it a significant therapeutic target nih.govnih.gov. Investigations have revealed that isoflavones can exert potent anticancer activity by modulating multiple factors within the PI3K/Akt/mTOR pathway nih.gov. These natural compounds and their synthetic analogs can interfere with the signaling cascade, leading to the inhibition of cancer cell proliferation and metastasis researchgate.netnih.gov. The mechanism often involves the inhibition of PI3K or Akt activity, which in turn downregulates mTOR and its downstream effectors responsible for protein synthesis and cell growth scispace.com.
MAPK/Wnt Signaling Pathway The Mitogen-Activated Protein Kinase (MAPK) and Wnt signaling pathways are also crucial in regulating cellular processes, and their dysregulation is implicated in cancer nih.govnih.govmdpi.com. Studies have shown that isoflavone analogs can modulate these pathways. For example, Semilicoisoflavone B, an isoflavone derived from Glycyrrhiza, was found to accomplish its pro-apoptotic effect in oral cancer cells by downregulating MAPK and Ras/Raf/MEK signaling mdpi.com. The Wnt/β-catenin pathway, when abnormally stimulated, promotes cancer cell proliferation and metastasis through the expression of target genes like c-myc and cyclin D1 nih.govmdpi.com. Flavonoids, including isoflavones, have been shown to influence the Wnt/β-catenin signaling cascade, suggesting a potential mechanism for their anticancer effects nih.gov. Furthermore, certain flavonoids can exert antiestrogenic effects by stimulating stress-activated members of the MAPK family, such as c-Jun N-terminal kinase (JNK), in a cell-type-specific manner nih.gov.
Cellular Processes and Their Mechanisms
A key mechanism for the anticancer activity of this compound analogs is the induction of programmed cell death, or apoptosis, in malignant cells. Various studies have demonstrated the pro-apoptotic potential of novel isoflavone derivatives and related compounds in different cancer cell lines.
For instance, a novel series of 4-alkylidene(arylidene)-1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives was synthesized and evaluated for antitumor activities rsc.org. The most potent compound, 4u, was shown to induce cellular apoptosis in a time- and concentration-dependent manner through the activation of caspase-9 and caspase-3 rsc.org. Similarly, the 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one analog (12e) displayed potent cytotoxicity against several tumor cell lines, inducing cell cycle arrest in the G2/M phase and apoptosis, which was confirmed by caspase-3 activation nih.gov. Another study found that Semilicoisoflavone B, isolated from Glycyrrhiza, induces caspase-mediated apoptosis in oral squamous cell carcinoma (OSCC) cells, affecting both intrinsic and extrinsic apoptotic pathways mdpi.com.
| Compound/Analog | Cancer Cell Line(s) | Observed Effect | Mechanism |
|---|---|---|---|
| Compound 4u (pyrazolidine-3,5-dione derivative) | MGC-803 (gastric) and others | Induction of apoptosis | Activation of caspase-9/3 rsc.org |
| 12e (6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one) | HL-60, H460, and others | Induction of apoptosis and G2/M cell cycle arrest | Caspase-3 activation nih.gov |
| Semilicoisoflavone B | Oral Squamous Cell Carcinoma (OSCC) lines | Induction of apoptosis and G2/M cell cycle arrest | Caspase-mediated; affects intrinsic and extrinsic pathways mdpi.com |
| APF-1 (aminophenoxy flavone (B191248) derivative) | A549, NCI-H1975 (NSCLC) | Induction of apoptosis and G2/M cell cycle arrest | Upregulation of p21 expression mdpi.com |
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that function as important signaling molecules in cells; however, at high concentrations, they can induce oxidative stress and cause cellular damage, leading to apoptosis nih.govnih.gov. Some isoflavone analogs exert their cytotoxic effects against cancer cells by modulating intracellular ROS levels.
The anticancer activity of Semilicoisoflavone B in oral cancer cells has been directly linked to its ability to induce ROS production mdpi.com. Treatment of oral cancer cells with this compound led to a significant increase in intracellular ROS levels. The crucial role of ROS in this process was confirmed when the pro-apoptotic effects of Semilicoisoflavone B were significantly reversed by co-treatment with N-acetylcysteine (NAC), a well-known ROS inhibitor mdpi.com. This finding demonstrates that the induction of ROS is a key upstream event in the apoptotic cascade initiated by this particular isoflavone analog mdpi.com.
Isoflavone analogs have been studied for their potential to modulate inflammatory responses by affecting the production of key inflammatory mediators. The effects can be highly specific to the compound's structure.
An investigation into the anti-inflammatory properties of sophoricoside, an isoflavone glycoside from Sophora japonica, revealed a selective mechanism of action nih.gov. Sophoricoside was found to inhibit the bioactivity of interleukin-6 (IL-6) with an IC50 value of 6.1 µM and to selectively inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, with an IC50 value of 4.4 µM nih.gov. However, this compound had no effect on the bioactivities of IL-1β and TNF-α, nor did it affect the production of nitric oxide (NO) or other reactive oxygen species nih.gov. In contrast, studies on other compounds, such as analogs of sulforaphane, have shown broader anti-inflammatory activity, including the suppression of IL-1β, IL-6, and TNF-α expression and release, as well as the inhibition of NO production in stimulated monocytes nih.gov. This highlights the structural and mechanistic diversity among different compounds in modulating inflammatory pathways.
| Compound | Effect on Nitric Oxide (NO) | Effect on IL-1β | Effect on IL-6 |
|---|---|---|---|
| Sophoricoside | No effect nih.gov | No effect nih.gov | Inhibition (IC50 = 6.1 µM) nih.gov |
| Sulforaphane Analogs | Inhibition nih.gov | Suppression nih.gov | Suppression nih.gov |
Receptor Binding and Activation Studies (e.g., estrogenic activity in cellular models)
Due to their structural similarity to 17β-estradiol, many isoflavones can bind to and activate estrogen receptors (ERα and ERβ), thereby exhibiting estrogen-like (estrogenic) or estrogen-blocking (antiestrogenic) activities nih.govmdpi.com. This activity is highly dependent on the specific chemical structure of the isoflavone and the cellular context nih.govmdpi.com.
Research on extracts from four Genista species, which are rich in isoflavonoids, demonstrated significant estrogen-like activity in estrogen-responsive cell lines mdpi.com. The ethyl acetate (B1210297) extracts of G. hassertiana and G. acanthoclada, containing isoflavones such as genistein and its glucosides, showed notable estrogen-like agonist activity in both Ishikawa (endometrial) and MCF-7 (breast) cancer cells mdpi.com. The activity was found to be higher in the Ishikawa cells, suggesting a degree of cell-type specificity mdpi.com.
Interestingly, the mechanism of action is not always through direct receptor binding. Some flavonoids, such as chalcone (B49325) and flavone, have been shown to suppress ERα activity through the stimulation of the MAPK/JNK signaling pathway, representing an indirect, non-competitive mode of antiestrogenic action nih.gov. This demonstrates that isoflavone analogs can modulate estrogen signaling through diverse and complex mechanisms, which may be agonistic, antagonistic, or biphasic depending on the specific compound and biological system nih.gov.
In Vivo Efficacy Studies in Non-Human Animal Models
To translate in vitro findings into potential therapeutic applications, promising compounds are tested in non-human animal models to assess their efficacy, pharmacokinetics, and safety nih.gov. Such in vivo studies are a critical step in the preclinical drug development pipeline nih.gov.
The in vivo anticancer efficacy of a novel pyrazolidine-3,5-dione (B2422599) derivative, compound 4u, was evaluated in a gastric tumor xenograft model using nude mice rsc.org. The study showed that administration of compound 4u resulted in a significant, dose-dependent inhibition of tumor growth compared to the control group. Notably, this antitumor effect was achieved without any apparent signs of global toxicity, as indicated by the stable body weight of the treated mice during the experiment rsc.org. This demonstrates that the compound possesses potent in vivo anticancer activity with a favorable preliminary safety profile in this model rsc.org. In a different therapeutic context, a recombinantly produced analog of Exendin-4 demonstrated in vivo efficacy in a mouse model by showing glucose-lowering activity comparable to a commercially available drug in an oral glucose tolerance test nih.gov. These studies underscore the importance of animal models in validating the therapeutic potential of novel compounds identified through in vitro screening.
Systemic Effects and Target Engagement in Animal Organ Systems
Given the absence of in vivo studies for both anti-protozoal and metabolic indications, there is no information regarding the systemic effects and target engagement of this compound analogs in animal organ systems. Pharmacokinetic properties, biodistribution, and potential off-target effects are critical aspects of preclinical drug development that have not been publicly reported for this class of compounds.
Structure Activity Relationship Sar Studies of 4 Methylenedioxyisoflavone Scaffolds
Correlating Specific Structural Modifications with Observed Biological Potency and Selectivity
The core principle of SAR is that minor changes to a molecule's structure can lead to significant changes in its biological profile. For isoflavone (B191592) scaffolds, modifications are typically made at various positions on the A, B, and C rings to assess the impact on potency and selectivity against biological targets.
Research on related isoflavone structures, such as phenoxodiol (a synthetic analogue of daidzein), demonstrates how structural modifications can influence bioactivity. The introduction of different amine-containing groups via the Mannich reaction has been used to generate a library of isoflavene analogues. nih.gov These modifications, including the formation of benzoxazine or aminomethyl-substituted derivatives, have been shown to yield compounds with significant anti-proliferative effects against cancer cell lines like neuroblastoma and breast adenocarcinoma. nih.gov The studies also indicated that these analogues were selective towards cancer cells over normal fibroblast cells, highlighting that specific substitutions can enhance both potency and selectivity. nih.gov
While direct data for 4'-methylenedioxyisoflavone is scarce, the following table illustrates the concept of how structural modifications on a hypothetical series of derivatives could be correlated with biological activity, based on principles observed in related isoflavone studies.
| Modification on this compound Scaffold | Observed Biological Effect (Hypothetical) | Potency | Selectivity |
| Addition of a dimethylaminomethyl group at C-8 | Increased cytotoxicity in cancer cells | High | Moderate |
| Formation of a benzoxazine ring using the 7-hydroxyl group | Enhanced anti-proliferative activity | Very High | High |
| Introduction of a morpholinomethyl group at C-8 | Moderate cytotoxicity | Moderate | Moderate |
| No modification (parent compound) | Baseline activity | Low | Low |
This table is illustrative and based on general principles of isoflavone SAR; specific experimental data for this compound derivatives is not provided in the search results.
Identification of Key Pharmacophoric Elements within the this compound Skeleton
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov Identifying these key elements helps in designing new molecules with similar or improved biological activity. For the isoflavone skeleton, key pharmacophoric features generally include:
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen at the C-4 position and the ether oxygen in the C-ring are prominent hydrogen bond acceptors.
Hydrogen Bond Donors (HBD): Hydroxyl (-OH) groups, often found at the C-7 and C-5 positions of the A-ring in many natural isoflavones, act as hydrogen bond donors.
Aromatic Rings: The A and B rings provide hydrophobic and π-π stacking interaction points with receptor sites.
Hydrophobic Features: The core chromenone structure and other non-polar substituents contribute to hydrophobic interactions.
The 4'-methylenedioxy group itself is a key feature, providing a constrained, hydrophobic region on the B-ring that can influence how the molecule fits into a receptor's binding pocket. While a specific pharmacophore model for this compound has not been detailed, a hypothetical model would map these essential features to optimize interactions with a target receptor.
| Pharmacophoric Feature | Structural Element on this compound | Potential Interaction Type |
| Hydrogen Bond Acceptor | C-4 Carbonyl Oxygen | Hydrogen Bonding |
| Hydrogen Bond Acceptor | C-1 Ether Oxygen | Hydrogen Bonding |
| Aromatic Ring | A-Ring (Benzene) | π-π Stacking, Hydrophobic |
| Aromatic Ring | B-Ring (Benzodioxole) | π-π Stacking, Hydrophobic |
| Hydrophobic Center | Methylenedioxy Bridge | Hydrophobic/Van der Waals |
Investigation of Substituent Effects on Bioactivity Profiles
The type and position of substituents on the isoflavone core dramatically influence the molecule's physicochemical properties (like lipophilicity and electronic distribution) and, consequently, its biological activity.
Studies on other flavonoid and coumarin derivatives provide insight into common substituent effects:
Hydroxyl Groups (-OH): The number and location of hydroxyl groups are often critical for antioxidant and enzyme-inhibitory activities. They can act as hydrogen bond donors and participate in redox reactions.
Methoxy (B1213986) Groups (-OCH3): Methylation of hydroxyl groups can increase lipophilicity, which may enhance cell membrane permeability and bioavailability. However, it can also decrease activity if a free hydroxyl group is required for receptor binding.
Halogens (F, Cl, Br): Halogen substituents can modulate lipophilicity and electronic properties, and in some cases, form halogen bonds with receptors, potentially increasing binding affinity and potency. nih.gov
Alkyl Chains: Adding alkyl chains, particularly at the C-3 position in related coumarin scaffolds, has been shown to increase cytotoxic activity against cancer cells, with potency correlating with the length of the chain. nih.gov This is often attributed to increased lipophilicity, which facilitates membrane interaction.
The following table summarizes general trends of how different substituents might affect the bioactivity profile of a this compound scaffold.
| Substituent Type | Position on Scaffold | General Effect on Bioactivity | Example from Related Compounds |
| Hydroxyl (-OH) | C-7, C-5, C-2' | Often crucial for antioxidant and enzyme inhibition activities. | Dihydroxy-4-methylcoumarins show significant cytotoxicity. nih.gov |
| Alkyl Chain (e.g., -C10H21) | C-3 | Increases lipophilicity and can enhance anticancer activity. | An n-decyl chain at C-3 of a coumarin derivative was most potent. nih.gov |
| Acetoxy (-OAc) | C-7 | Acts as a prodrug form of a hydroxyl group, potentially improving bioavailability. | 7,8-diacetoxy-4-methylcoumarins showed high cytotoxic activity. nih.gov |
| Bromine (-Br) | C-6 | Can increase cytotoxicity. | 6-bromo-4-bromomethyl-7-hydroxycoumarin exhibited notable cytotoxic activity. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Predictions
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com These models use calculated molecular descriptors (representing physicochemical properties) to predict the activity of new, untested compounds, thereby accelerating the drug discovery process. nih.gov
For flavone (B191248) and isoflavone derivatives, QSAR studies have identified several quantum-chemical descriptors that are critical for predicting biological activity, such as cytotoxicity against cancer cells. nih.gov Key descriptors often include:
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the molecule's ability to accept electrons and can be a predictor of its reactivity and interaction with biological targets.
Net Atomic Charges: The charge distribution across the molecule, for instance, the net charge on the carbon atom at position 6 (QC6), can influence electrostatic interactions with a receptor. nih.gov
Lipophilicity (log P): This descriptor measures the water-octanol partition coefficient and is crucial for predicting absorption and distribution.
Molecular Weight and Surface Area: These descriptors relate to the size and shape of the molecule, which are important for fitting into a binding site.
While no specific QSAR models for this compound were identified in the search results, a hypothetical model would likely utilize similar descriptors to predict a specific biological activity.
| Descriptor Class | Specific Descriptor Example | Potential Relevance to Bioactivity |
| Electronic | ELUMO (Energy of LUMO) | Relates to electron-accepting ability and reactivity. nih.gov |
| Electronic | Net Charge on C6 Atom (QC6) | Governs electrostatic interactions with target. nih.gov |
| Lipophilic | Log P | Influences membrane permeability and transport. |
| Steric/Topological | Molecular Weight | Affects diffusion and fit within a binding pocket. |
| Steric/Topological | Polar Surface Area (PSA) | Predicts transport properties and membrane penetration. |
Ligand-Receptor Interaction Modeling and Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. apeejay.edu It is used to elucidate the molecular basis of a drug's activity by visualizing the interactions between the small molecule and the amino acid residues of the target protein.
Docking studies on isoflavones like daidzein (B1669772) and genistein (B1671435) have been performed to understand their inhibitory mechanism against enzymes such as lipoxygenase-2 (Lox-2). nih.gov These studies reveal key interactions that stabilize the ligand-receptor complex:
Hydrogen Bonds: These are critical for binding affinity and specificity. For example, daidzein was shown to have a high propensity for forming hydrogen bonds with the Asp775 residue of the Lox-2 receptor. nih.gov
Hydrophobic Interactions: The aromatic rings of the isoflavone core interact with non-polar residues in the binding pocket.
Although specific docking studies for this compound were not found, such an analysis would be crucial to predict its binding mode to a specific target, identify key interacting residues, and estimate its binding affinity. The results would guide further structural modifications to improve potency.
The table below summarizes findings from a molecular docking study on the related isoflavone, daidzein, to illustrate the type of data generated from such analyses.
| Ligand | Target Receptor | Key Interacting Residues | Interaction Type | Predicted Outcome |
| Daidzein | Lox-2 | Asp775 | Hydrogen Bond | Formation of a stable complex, potential inhibition of Lox-2. nih.gov |
| Daidzein | Lox-2 | Various non-polar residues | Hydrophobic Interactions | Stabilization of the ligand in the binding pocket. |
Metabolic Transformations of 4 Methylenedioxyisoflavone in Experimental Biological Systems
In Vitro Metabolic Stability and Biotransformation Assays in Subcellular Fractions (e.g., liver microsomes, S9 fractions)
In vitro models using subcellular fractions are fundamental tools for predicting the metabolic fate of new chemical entities. if-pan.krakow.pl Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) enzymes, and some Phase II enzymes like UDP-glucuronosyltransferases (UGTs). if-pan.krakow.plnih.gov S9 fractions are a mixture of microsomal and cytosolic components, thereby containing a broader range of both Phase I and Phase II enzymes, including sulfotransferases (SULTs) from the cytosol. bioivt.comtaylorandfrancis.com
Metabolic stability assays involve incubating the test compound, such as 4'-Methylenedioxyisoflavone, with liver microsomes or S9 fractions in the presence of necessary cofactors (e.g., NADPH for CYPs, UDPGA for UGTs, PAPS for SULTs). if-pan.krakow.plbioivt.com The disappearance of the parent compound over time is monitored, typically by LC-MS, to determine its in vitro half-life (t½) and intrinsic clearance (CLint). if-pan.krakow.plspringernature.com
Table 1: Common In Vitro Systems for Metabolic Stability Studies
| Subcellular Fraction | Primary Enzyme Content | Cofactors Required | Metabolic Reactions Studied |
| Liver Microsomes | Cytochrome P450 (CYP) enzymes, UDP-glucuronosyltransferases (UGTs), Flavin-containing monooxygenases (FMOs) | NADPH, UDPGA, Alamethicin | Phase I (oxidation, hydroxylation) and some Phase II (glucuronidation) |
| S9 Fraction | CYPs, UGTs, FMOs, Sulfotransferases (SULTs), Glutathione S-transferases (GSTs), Aldehyde oxidase (AO), Xanthine oxidase (XO) | NADPH, UDPGA, PAPS, GSH | Comprehensive Phase I and Phase II metabolism |
| Hepatocytes | Complete set of hepatic metabolic enzymes in an intact cell environment | None (endogenous) | All Phase I and Phase II reactions, transport, and uptake |
Metabolite Identification and Characterization using High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC), is a powerful technique for identifying and structurally characterizing metabolites. tandfonline.comthermofisher.com This method provides accurate mass measurements (typically with an error of <5 ppm), which allows for the determination of the elemental composition of metabolites. nih.gov Tandem mass spectrometry (MS/MS) experiments are then used to fragment the metabolite ions, providing structural information based on the fragmentation patterns, which helps to pinpoint the site of metabolic modification. nih.govnih.gov
For this compound, HR-LC-MS/MS would be employed to analyze samples from in vitro incubations or in vivo studies. By comparing the mass spectra of the parent compound with those of potential metabolites, it is possible to identify mass shifts corresponding to specific metabolic reactions.
Phase I metabolism introduces or exposes functional groups, typically increasing the polarity of the compound. For this compound, the most anticipated Phase I reaction is the oxidative cleavage of the methylenedioxy ring. This reaction, known as demethylenation, transforms the methylenedioxy group into a catechol (a dihydroxy) moiety. nih.gov This is a common metabolic pathway for compounds containing a methylenedioxyphenyl group. researchgate.net
Other potential Phase I reactions could include hydroxylation at various positions on the isoflavone's aromatic rings (A and C rings), although the primary site of metabolism for many isoflavones is the B-ring.
Expected Phase I Metabolites of this compound:
M1: Dihydroxyisoflavone (Catechol): Formed by the cleavage of the methylenedioxy ring.
M2: Hydroxylated this compound: Formed by the addition of a hydroxyl group to the isoflavone (B191592) core.
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which greatly enhances their water solubility and facilitates their excretion. nih.gov For isoflavones, the primary Phase II reactions are glucuronidation and sulfation, targeting hydroxyl groups.
Following the formation of the catechol metabolite (M1) from this compound, the two new hydroxyl groups, as well as the existing hydroxyl group at the 7-position, become primary sites for conjugation.
Expected Phase II Metabolites of this compound:
M3: Glucuronide Conjugates: Glucuronic acid attached to one or more hydroxyl groups of the parent compound or its catechol metabolite.
M4: Sulfate (B86663) Conjugates: A sulfate group attached to one or more hydroxyl groups.
M5: Mixed Conjugates: Both glucuronide and sulfate groups attached at different positions (e.g., 7-sulfo-4'-glucuronides). nih.gov
M6: Methylated Catechol Conjugates: One of the hydroxyl groups of the catechol metabolite can be methylated by catechol-O-methyltransferase (COMT), followed by glucuronidation or sulfation at the remaining hydroxyl groups. oup.com
Postulated Metabolic Pathways in Animal Models (e.g., rat intestine-liver models)
Studies using perfused rat intestine-liver models have been instrumental in elucidating the metabolic pathways of isoflavones like daidzein (B1669772) and genistein (B1671435). tandfonline.comnih.gov These models show that isoflavones undergo extensive first-pass metabolism in both the intestine and the liver. tandfonline.comnih.gov
For this compound, a similar pathway is expected. After oral administration, the compound would first encounter metabolic enzymes in the intestinal wall, where initial Phase I (demethylenation) and Phase II (glucuronidation) reactions can occur. nih.gov The compound and its metabolites would then be transported via the portal vein to the liver, where further extensive metabolism takes place. nih.govjst.go.jp The primary metabolic processes for isoflavones in these models are methylation, glucuronide conjugation, and sulfate conjugation. nih.govresearchgate.net
The resulting metabolites, primarily glucuronide and sulfate conjugates, are then released into systemic circulation before being excreted, mainly in urine and bile.
Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 enzymes, UGTs)
The biotransformation of this compound is mediated by specific enzyme superfamilies.
Cytochrome P450 (CYP) Enzymes: These are the primary enzymes responsible for Phase I metabolism. The demethylenation of methylenedioxyphenyl compounds is known to be catalyzed by several CYP isoforms, including CYP2D6 and CYP3A4, with contributions from other isoforms like CYP2C19. nih.govnih.gov These enzymes are also known to form a metabolite-intermediate complex with the carbene generated during the cleavage of the methylenedioxy ring, which can lead to mechanism-based inhibition of the enzyme. redalyc.org
UDP-Glucuronosyltransferases (UGTs): These are the key enzymes in Phase II glucuronidation. Studies on other isoflavones have identified UGT1A1, UGT1A8, UGT1A9, and UGT1A10 as the major isoforms responsible for their conjugation. nih.govdrugbank.com UGT1A1 and UGT1A9 are predominantly expressed in the liver, while UGT1A8 and UGT1A10 are mainly found in the intestine, highlighting the importance of both organs in isoflavone metabolism. nih.govresearchgate.net
Sulfotransferases (SULTs): These enzymes catalyze sulfation and are also involved in isoflavone metabolism, leading to the formation of sulfate conjugates.
Catechol-O-Methyltransferase (COMT): This enzyme is specifically involved in the methylation of catechol metabolites formed during Phase I, which is a competing pathway to glucuronidation and sulfation. oup.com
Table 2: Key Enzymes in the Biotransformation of Isoflavones and Related Compounds
| Enzyme Superfamily | Specific Isoforms | Metabolic Role | Location |
| Cytochrome P450 (CYP) | CYP2D6, CYP3A4, CYP2C19 | Phase I: Demethylenation of the methylenedioxy ring, Hydroxylation | Liver, Intestine |
| UDP-Glucuronosyltransferase (UGT) | UGT1A1, UGT1A8, UGT1A9, UGT1A10 | Phase II: Glucuronide conjugation of hydroxyl groups | Liver, Intestine |
| Sulfotransferase (SULT) | Various isoforms | Phase II: Sulfate conjugation of hydroxyl groups | Liver, Intestine, other tissues |
| Catechol-O-Methyltransferase (COMT) | - | Phase II: Methylation of catechol metabolites | Widespread |
Computational Modeling of Metabolic Fate and Predictive Metabolism
In the absence of extensive experimental data, computational modeling provides a valuable approach to predict the metabolic fate of compounds like this compound. nih.gov
Molecular Docking: This technique can be used to predict the binding affinity and orientation of this compound within the active sites of various CYP and UGT isoforms. This helps to identify which enzymes are most likely to metabolize the compound.
Quantum Mechanics (QM) Calculations: QM methods can model the electronic properties of the molecule and calculate the activation energies for different metabolic reactions (e.g., demethylenation vs. ring hydroxylation), predicting the most likely sites of metabolism.
These predictive models are crucial in early drug discovery and chemical safety assessment to prioritize compounds for further experimental investigation and to anticipate their pharmacokinetic behavior in vivo.
Advanced Analytical Methodologies for Research on 4 Methylenedioxyisoflavone
Integrated Chromatographic-Mass Spectrometric Techniques for Complex Mixture Analysis
The combination of chromatographic separation with mass spectrometric detection provides unparalleled sensitivity and selectivity, making it the cornerstone of modern phytochemical analysis. researchgate.net These hyphenated techniques are essential for separating 4'-Methylenedioxyisoflavone from structurally similar compounds and accurately identifying it based on its mass-to-charge ratio and fragmentation patterns.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a premier tool for the analysis of isoflavones in complex samples. Its primary advantage lies in the mass spectrometer's ability to measure mass-to-charge ratios with very high precision, typically to within a few parts per million (ppm). This accuracy allows for the confident determination of the elemental composition of the parent ion of this compound and its metabolites. Techniques like time-of-flight (TOF) and Orbitrap mass analyzers are commonly employed for this purpose. researchgate.net For instance, in the analysis of flavonoid glycosides, HRMS provides the necessary resolution to distinguish between isomers and confirm molecular formulas, a capability directly applicable to the study of this compound and its potential conjugated forms in biological fluids or plant extracts. researchgate.net
Ultra-High Performance Liquid Chromatography (UPLC) hyphenated systems
Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with sub-2 µm particles to achieve faster and more efficient separations. nih.govazom.com This results in sharper peaks, better resolution between closely related compounds, and reduced analysis times, which is critical when analyzing complex mixtures containing multiple isoflavone (B191592) isomers. nih.govazom.com When hyphenated with tandem mass spectrometry (UPLC-MS/MS), the system offers exceptional sensitivity and selectivity for quantifying isoflavones. acs.orgmdpi.comresearchgate.net The use of Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer allows for the targeted quantification of this compound with very low limits of detection (LOD) and quantification (LOQ), often in the nanogram per milliliter (ng/mL) range. acs.orgmdpi.com This makes UPLC-MS/MS particularly suitable for pharmacokinetic studies or the analysis of trace levels in food products. mdpi.comhenryford.com
| Parameter | Typical Condition | Source |
| Column | Reversed-phase C18 (e.g., Acquity CSH, Zorbax Eclipse Plus) | acs.orgmdpi.com |
| Particle Size | < 2 µm (e.g., 1.7 µm, 1.8 µm) | acs.orgmdpi.com |
| Mobile Phase | Acetonitrile (B52724) and water, often with 0.1% formic acid | acs.orgmdpi.com |
| Flow Rate | 0.3 - 0.4 mL/min | acs.orghenryford.com |
| Detection Mode | ESI-MS/MS (Multiple Reaction Monitoring - MRM) | acs.org |
| Ionization | Electrospray Ionization (ESI), positive or negative mode | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites or Derivatized Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique known for its high chromatographic resolution. nih.gov However, isoflavones like this compound are non-volatile due to the presence of polar hydroxyl groups. Therefore, a crucial derivatization step is required prior to GC-MS analysis to increase their volatility. nih.govjfda-online.com This typically involves silylation, where active hydrogens on hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net This process makes the molecule more thermally stable and volatile, allowing it to be analyzed by GC. youtube.com While the sample preparation can be more complex and time-consuming than for LC-MS, GC-MS provides excellent sensitivity and is particularly useful for identifying and quantifying isoflavone aglycones in various biological matrices. jfda-online.comuab.edumdpi.com
| Derivatization Step | Reagent(s) | Purpose | Source |
| Methoximation | Methoxyamine hydrochloride (MeOx) in pyridine | Protects keto groups, prevents tautomerization, and stabilizes α-keto acids. | youtube.com |
| Silylation | N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Replaces active hydrogens on hydroxyl, carboxyl, and amine groups with TMS groups, increasing volatility and thermal stability. | researchgate.netyoutube.com |
Multi-Stage Mass Spectrometry (MSⁿ) for Deeper Structural Insights
Multi-stage mass spectrometry (MSⁿ), often performed using ion trap or Orbitrap mass analyzers, is an invaluable tool for the structural elucidation of unknown compounds. nih.govuow.edu.au This technique involves isolating a precursor ion (e.g., the molecular ion of this compound) and subjecting it to successive rounds of fragmentation (MS², MS³, etc.). Each stage provides more detailed information about the molecule's substructures. tandfonline.com The fragmentation pathways of isoflavones are well-studied. Common fragmentation patterns include retro-Diels-Alder (RDA) cleavage of the C-ring and neutral losses of small molecules like carbon monoxide (CO) and water (H₂O). uow.edu.ausemanticscholar.orgtandfonline.com By analyzing the MSⁿ fragmentation pattern of this compound, researchers can confirm the core isoflavone structure, determine the location of the methylenedioxy group on the B-ring, and differentiate it from its isomers. nih.govsemanticscholar.org Comparing fragmentation spectra with known isoflavones helps in building a comprehensive structural profile. uow.edu.au
Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis and Isotopic Labeling Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural determination of organic molecules. msu.edu While mass spectrometry provides information on mass and fragmentation, NMR provides precise information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule, allowing for complete structural assignment and stereochemical determination. nih.govnih.gov For this compound, ¹H NMR would show characteristic signals for the protons on the isoflavone core and a distinct signal for the -O-CH₂-O- group.
Furthermore, quantitative NMR (qNMR) has emerged as a reliable method for determining the purity of compounds or their concentration in a solution without the need for an identical standard of the analyte. jeol.com By integrating the area of a specific NMR signal of the target compound against the signal of an internal standard of known concentration, a precise quantification can be achieved. mdpi.commestrelab.com This makes qNMR a powerful tool for the certification of reference materials and for quality control in dietary supplements. researchgate.net
Molecular Networking and Chemogenomics for Analog and Pathway Discovery
Molecular networking is a modern bioinformatic approach used to visualize and organize tandem mass spectrometry (MS/MS) data. It operates on the principle that structurally similar molecules will produce similar MS/MS fragmentation spectra. By clustering compounds based on their spectral similarity, it is possible to rapidly identify entire families of related natural products within a complex extract. researchgate.net
In the context of this compound, a feature-based molecular networking (FBMN) approach could be applied to a plant extract or biological sample. researchgate.net This would involve acquiring LC-MS/MS data and using a platform like the Global Natural Products Social Molecular Networking (GNPS) to generate a network. In this network, this compound would cluster with its glycosides, isomers, and other structurally related analogs, even those present at low concentrations or previously unknown. This strategy accelerates the discovery of novel isoflavones and provides insights into their biosynthetic or metabolic pathways. researchgate.net Combining this data with bioactivity screening (chemogenomics) can further help in identifying new bioactive analogs within the same molecular family. mdpi.com
High-Throughput Screening (HTS) Methodologies for Biological Activity Assessment
High-Throughput Screening (HTS) has revolutionized the process of drug discovery and biological probe identification by enabling the rapid testing of thousands to millions of compounds. wikipedia.org This automated approach is particularly well-suited for exploring the diverse biological activities of isoflavones like this compound. The primary goal of HTS is to identify "hits"—compounds that exhibit a desired biological effect—which can then be selected for further investigation. wikipedia.org
The HTS workflow typically involves the miniaturization of assays into microtiter plates (e.g., 384- or 1536-well formats), the use of robotics for liquid handling, and sensitive detection systems. wikipedia.orgnih.gov For a compound like this compound, HTS can be employed to screen for a wide array of potential biological activities.
Common HTS Assay Formats for Isoflavone Research:
Cell-Based Assays: These assays utilize living cells to assess the effect of a compound on a specific cellular process. A prominent example is the use of reporter gene assays to screen for estrogenic activity. nih.gov In such an assay, cells engineered to express an estrogen receptor (such as ERβ) and a reporter gene (like luciferase) are exposed to the test compound. nih.gov Binding of an estrogenic compound to the receptor triggers the expression of the reporter gene, leading to a measurable signal (e.g., light production). nih.gov This method is a reliable and simple way to test for biological estrogenic activity and has been used to screen plant extracts for phytoestrogens. nih.gov
Biochemical Assays: These are cell-free assays that measure the effect of a compound on a specific molecular interaction, such as enzyme activity or receptor binding. For instance, an HTS campaign could be designed to identify isoflavones that inhibit a particular enzyme implicated in a disease pathway.
| Assay Type | Principle | Potential Application for this compound | Detection Method |
|---|---|---|---|
| Estrogen Receptor β Reporter Assay | Activation of the estrogen receptor by a ligand induces the expression of a reporter gene (e.g., luciferase). nih.gov | Screening for estrogenic or anti-estrogenic activity. | Luminescence |
| Enzyme Inhibition Assay | Measures the ability of a compound to inhibit the activity of a specific enzyme. | Identifying potential as an inhibitor of enzymes involved in cancer or inflammation. | Fluorescence, Absorbance |
| Antioxidant Capacity Assays | Quantifies the ability of a compound to neutralize free radicals. | Assessing its potential to mitigate oxidative stress. | Colorimetry, Fluorometry |
Capillary Electrophoresis and Other Advanced Electrophoretic Methods
Capillary Electrophoresis (CE) is a highly efficient separation technique that has been successfully applied to the analysis of isoflavones in various samples, including soy products and biological fluids. nih.govnih.govmdpi.com CE offers several advantages, including high resolution, short analysis times, and low consumption of samples and reagents. mdpi.com
In CE, components of a sample are separated in a narrow capillary filled with an electrolyte solution under the influence of a high electric field. The separation is based on the differential migration of analytes due to their charge-to-size ratio.
Modes of Capillary Electrophoresis for Isoflavone Analysis:
Capillary Zone Electrophoresis (CZE): This is the most common mode of CE and separates ions based on their electrophoretic mobility. CZE has been optimized for the analysis of isoflavones in soybean extracts. nih.gov The separation conditions, such as the composition of the running buffer and the applied voltage, are critical for achieving optimal resolution. For instance, a 20 mmol/L Na2HPO4 buffer solution and an applied voltage of 25 kV have been used for the simultaneous determination of daidzein (B1669772), genistein (B1671435), and formononetin (B1673546). mdpi.com
CE Coupled with Mass Spectrometry (CE-MS): The hyphenation of CE with mass spectrometry provides a powerful tool for both the separation and identification of isoflavones. nih.gov CZE-ESI-MS (Capillary Zone Electrophoresis-Electrospray Ionization-Mass Spectrometry) has been used for the separation and quantification of seven different isoflavones in soy drinks. nih.gov This technique offers high sensitivity and specificity, allowing for the confident identification of compounds based on their mass-to-charge ratio.
The analytical conditions for CE analysis of isoflavones can be tailored to the specific compounds of interest and the sample matrix. Key parameters that are optimized include the buffer pH and concentration, the applied voltage, and the injection time.
| CE Method | Separation Principle | Typical Application | Detection |
|---|---|---|---|
| Capillary Zone Electrophoresis (CZE) | Separation based on the charge-to-size ratio of the analytes in an electric field. nih.gov | Quantification of isoflavones in plant extracts and food products. nih.govmdpi.com | UV-Vis Absorbance mdpi.com |
| CZE-Mass Spectrometry (CZE-MS) | Combines the high separation efficiency of CZE with the sensitive and selective detection of MS. nih.gov | Identification and quantification of isoflavones in complex matrices like soy drinks. nih.gov | Mass Spectrometry (e.g., ESI-MS) nih.gov |
While specific applications of these advanced electrophoretic methods to this compound are not extensively documented, the established protocols for other isoflavones provide a strong foundation for the development of analytical methods for this specific compound.
Derivatization and Analog Development Based on the 4 Methylenedioxyisoflavone Core
Design and Synthesis of Novel Analogs for Targeted Research
The rational design and synthesis of novel analogs based on the isoflavone (B191592) framework are driven by the aim to create molecules with improved potency and selectivity for specific biological targets. nih.gov This involves the introduction of various substituents onto the isoflavone's A, B, and C rings to modulate its electronic and steric properties. nih.gov
One common approach is the synthesis of fluorinated isoflavone analogs. The incorporation of fluorine can enhance metabolic stability and membrane permeability. mdpi.com For instance, the synthesis of 7-O-carboxymethyl-4′-fluoroisoflavone has been achieved through a multi-step process starting from 2,4-dihydroxy-4′-fluorodeoxybenzoin. mdpi.com
Another strategy involves creating isoflavone derivatives to target specific cellular pathways implicated in disease. For example, isoflavone analogs have been designed to inhibit phosphodiesterases (PDEs), which are enzymes involved in neurodegenerative disorders. rsc.org By generating a combinatorial library of isoflavone derivatives, researchers can screen for compounds with potent inhibitory activity against specific PDE isoforms like PDE4, PDE5, and PDE9. rsc.org
Furthermore, the isoflavone scaffold has been utilized to develop inhibitors of the Hedgehog (Hh) signaling pathway, which is crucial in some cancers. nih.govmdpi.com By introducing specific substitutions on the B-ring of the isoflavone, molecules can be designed to target key components of this pathway, such as Smoothened (Smo) or Glioma-associated oncogene 1 (Gli1). nih.govmdpi.com The synthesis of these analogs often involves the Suzuki-Miyaura coupling reaction to construct the isoflavone skeleton. acs.org
A variety of synthetic methods are employed for the preparation of isoflavone analogs, including the deoxybenzoin (B349326) C-formylation followed by cyclization, and the use of 3-halogenated chromenone ring formation followed by Suzuki-type arylation. nih.gov
Table 1: Examples of Synthesized Isoflavone Analogs and their Research Targets
| Analog Class | Synthetic Strategy | Research Target |
| Fluorinated Isoflavones | Formylation and cyclization of deoxybenzoin precursors | General therapeutic candidates |
| Phosphodiesterase Inhibitors | Combinatorial synthesis from isoflavone scaffold | PDE4, PDE5, PDE9 |
| Hedgehog Pathway Inhibitors | Suzuki-Miyaura coupling | Smoothened (Smo), Gli1 |
| Polycyclic Isoflavone Derivatives | Trapping of in situ generated ortho-quinone methides | Antiproliferative activity |
Preparation of Glycosylated and Prenylated Derivatives
Glycosylation and prenylation are two key modifications of the isoflavone core that significantly impact its biological properties. researchgate.nettandfonline.com These modifications occur naturally in plants and can also be achieved through chemical synthesis to generate novel derivatives for research. researchgate.netnih.gov
Glycosylated Derivatives:
Glycosylation, the attachment of a sugar moiety, generally increases the water solubility and can modulate the bioavailability of isoflavones. researchgate.net A large proportion of secondary metabolites in plants, including isoflavones, exist as glycosides. researchgate.net The synthesis of isoflavone glycosides can be challenging but is crucial for studying their biological activities. nih.gov
Several methods have been developed for the chemical glycosylation of isoflavones. One approach involves the phase transfer catalyzed synthesis, where an unprotected isoflavone is treated with a per-O-acetylated glucosyl bromide. nih.gov Another method utilizes a more reactive donor, N-4-methoxy-phenyl trifluoroacetimidate, to prepare 7-O-glycosides in high yields. nih.gov The choice of glycosylation method can influence the regioselectivity and stereoselectivity of the resulting glycoside. nih.gov Semisynthetic glycoconjugates have, in many instances, demonstrated more potent cytostatic and cytotoxic effects than the parent isoflavones. researchgate.net
Prenylated Derivatives:
Prenylation involves the addition of a prenyl group (a 3-methyl-2-butenyl (B1208987) group) or a related isoprenoid side chain to the isoflavone skeleton. tandfonline.com This modification typically increases the lipophilicity of the molecule, which can enhance its interaction with cell membranes and potentially increase its biological activity. tandfonline.comnih.gov Prenylated flavonoids are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. mdpi.com
The synthesis of prenylated isoflavones can be achieved through late-stage prenylation of a pre-formed isoflavone core. nih.gov For example, 6-prenylisoflavones have been prepared by the palladium-catalyzed coupling of 3-iodochromones with various phenylboronic acids, followed by selective deprotection and subsequent prenylation. nih.gov The position of the prenyl group on the isoflavone scaffold is a critical determinant of its biological activity. tandfonline.com
Table 2: Comparison of Glycosylated and Prenylated Isoflavone Derivatives
| Modification | Effect on Physicochemical Properties | General Impact on Biological Activity | Synthetic Approach Example |
| Glycosylation | Increases water solubility | Modulates bioavailability and can alter the mechanism of action | Phase transfer catalyzed glycosylation |
| Prenylation | Increases lipophilicity | Enhances interaction with cell membranes, often leading to increased potency | Late-stage prenylation via Pd-catalyzed coupling |
Rational Design of Prodrugs for Modulating Research Pharmacokinetic Profiles in Experimental Systems
The pharmacokinetic properties of isoflavones, such as their absorption, distribution, metabolism, and excretion (ADME), can limit their utility in research settings. nih.gov A common strategy to overcome these limitations is the rational design of prodrugs. nih.govmdpi.com A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in vivo to release the active compound. mdpi.com
The primary goals of designing isoflavone prodrugs are to improve solubility, enhance permeability across biological membranes, and control the release of the active isoflavone. mdpi.comnih.gov By modifying the isoflavone structure with a promoiety, its physicochemical properties can be tailored to optimize its pharmacokinetic profile. nih.gov
Key considerations in prodrug design include the nature of the chemical bond linking the isoflavone to the promoiety and the properties of the promoiety itself. nih.gov The linking bond must be stable enough to allow the prodrug to reach its target but also labile enough to be cleaved under physiological conditions to release the active isoflavone. nih.gov Common promoieties used in prodrug design include esters, carbonates, amides, and phosphates, which can be cleaved by ubiquitous enzymes like esterases and phosphatases.
For example, to increase the water solubility of a lipophilic isoflavone, a polar promoiety such as a phosphate (B84403) or an amino acid can be attached. nih.gov Conversely, to enhance membrane permeability, a more lipophilic promoiety might be introduced. mdpi.com The development of slow-release formulations, such as microencapsulation with polymers like hydroxypropyl-cellulose and ethylcellulose, can also be considered a prodrug-like strategy to sustain plasma concentrations of isoflavones. solgenisoflavones.com
The evaluation of isoflavone prodrugs is typically conducted through in vitro studies to assess their stability and conversion rates in plasma or tissue homogenates, followed by in vivo pharmacokinetic studies in animal models. nih.gov
Exploration of Hybrid Molecules and Conjugates for Multi-Targeting Research Applications
The concept of "one molecule, multiple targets" has gained significant traction in drug discovery research, leading to the development of hybrid molecules and conjugates. mdpi.com This approach involves combining two or more pharmacophores into a single chemical entity to simultaneously modulate multiple biological targets. The versatile isoflavone scaffold is well-suited for the creation of such multi-target agents. mdpi.com
A key application of this strategy is in cancer research, where targeting multiple signaling pathways can be more effective than inhibiting a single target. For instance, isoflavone-based hybrid molecules have been designed to simultaneously inhibit both the Smoothened (Smo) receptor and the Gli1 transcription factor in the Hedgehog signaling pathway. mdpi.com This dual-targeting approach can potentially overcome drug resistance mechanisms that may arise from single-target inhibition. mdpi.com
The design of these hybrid molecules often involves identifying the key pharmacophoric features of inhibitors for each target and then linking them together through a suitable spacer. researchgate.net The isoflavone core can serve as a rigid scaffold to which different functional groups targeting various proteins can be attached. mdpi.com
Isoflavone conjugates have also been synthesized to improve their delivery or to add new functionalities. helsinki.fi For example, isoflavones can be conjugated to carrier molecules to enhance their solubility or to target them to specific tissues. The synthesis of isoflavone sulfates and glucuronides, which are major metabolites in vivo, is also important for studying their biological activities and metabolic pathways. helsinki.fi
The development of these hybrid molecules and conjugates often relies on synthetic strategies that allow for the precise placement of different functional groups on the isoflavone skeleton. mdpi.comhelsinki.fi
Methodologies for Combinatorial Synthesis of Libraries for Screening
Combinatorial chemistry has become an invaluable tool for the rapid generation of large and diverse libraries of compounds for high-throughput screening (HTS). benthamdirect.comnih.govwikipedia.org This approach allows researchers to efficiently explore the chemical space around a core scaffold, such as that of 4'-methylenedioxyisoflavone, to identify novel compounds with desired biological activities. benthamdirect.com
Solution-phase parallel synthesis is a commonly employed methodology for creating isoflavone libraries. benthamdirect.comnih.gov In this approach, a common starting material is reacted with a set of diverse building blocks in a parallel fashion, often in a multi-well plate format, to generate a library of related products. benthamdirect.com This method allows for the systematic modification of different parts of the isoflavone molecule. For example, a library can be designed to introduce a variety of substituents at specific positions on the A and B rings of the isoflavone core. researchgate.net
The design of a combinatorial library is crucial for its success. Libraries can be designed to be highly diverse to explore a wide range of chemical functionalities, or they can be focused on a particular biological target based on known structure-activity relationships. researchgate.net
Once a library of isoflavone derivatives has been synthesized, it can be subjected to HTS to identify "hits"—compounds that exhibit activity in a particular assay. opentrons.comeurofinsdiscovery.com HTS utilizes automated robotics and sensitive detection methods to rapidly test thousands of compounds. wikipedia.org The hits identified from HTS can then be further optimized through medicinal chemistry efforts to develop lead compounds for further research. benthamdirect.com
Computational methods, such as molecular docking, can be used in conjunction with combinatorial synthesis to guide the design of libraries and to prioritize compounds for synthesis and screening. rsc.org This integrated approach can enhance the efficiency of the discovery process. rsc.org
Future Perspectives in 4 Methylenedioxyisoflavone Research
Elucidation of Novel Biological Activities and Unexplored Mechanisms of Action
While isoflavones are broadly recognized for their anticancer, antioxidant, and phytoestrogenic properties, the specific biological activity profile of 4'-Methylenedioxyisoflavone remains largely uncharted territory. nih.govresearchgate.netresearchgate.net Future research must move beyond established isoflavone (B191592) activities to explore novel therapeutic applications. This includes systematic screening to identify new biological effects and delving into molecular pathways that have not been previously associated with this class of compounds.
Key research directives should include:
Exploration of New Therapeutic Areas: Investigation into its potential neuroprotective, anti-inflammatory, and metabolic regulatory effects is warranted, given the diverse activities observed in other isoflavone analogs. researchgate.netmdpi.com
Uncovering Novel Mechanisms: Research should extend beyond common mechanisms like estrogen receptor modulation and kinase inhibition. nih.govmdpi.com Future studies could focus on its influence on epigenetic modifications, interactions with the gut microbiome, and modulation of specific protein-protein interactions, which are increasingly recognized as critical regulators of cellular processes. researchgate.net
Target Deconvolution: For any identified biological activity, pinpointing the specific molecular target(s) is crucial. Advanced chemical biology and proteomics approaches can be employed to identify the direct binding partners of this compound within the cell, providing a clear understanding of its mechanism of action.
Application of Artificial Intelligence and Machine Learning in Structure-Based Drug Design and Prediction
Structure-Based Drug Design: The principle of structure-based drug design relies on the "lock and key" model, where a drug (the key) is designed to fit the three-dimensional structure of its biological target (the lock). stanford.edu AI, particularly deep learning models like AlphaFold, can predict the 3D structures of proteins with high accuracy. harvard.edu This enables researchers to perform virtual docking simulations, modeling how this compound or its rationally designed analogs might bind to various disease-relevant targets. nih.gov This computational approach allows for the in silico design of derivatives with enhanced potency and selectivity before committing resources to chemical synthesis. nih.gov
Bioactivity and Property Prediction: ML algorithms such as Random Forest and Support Vector Machines can be trained on large datasets of chemical compounds with known biological activities. nih.govplos.org These trained models can then be used to predict a wide range of properties for this compound and its virtual analogs. nih.govgithub.com This predictive capability streamlines the drug discovery pipeline by prioritizing compounds with the highest likelihood of success for synthesis and experimental testing. mbios.orgijcrt.org
Table 1: Application of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Target Identification | Analyzing omics data and scientific literature to identify novel protein targets for diseases that this compound could potentially modulate. harvard.edu | Expands the therapeutic possibilities for the compound beyond its traditional applications. |
| Virtual Screening | Computationally screening vast libraries of virtual compounds against a specific target to identify molecules with high binding affinity. mbios.org | Rapidly identifies novel and potent analogs of this compound. |
| De Novo Drug Design | Using generative models to design entirely new molecules with optimized properties for a specific biological target. nih.gov | Creates novel drug candidates based on the this compound scaffold. |
| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. springernature.com | Reduces late-stage failures by identifying potentially problematic compounds early in the process. |
Development of Sustainable and Scalable Synthetic Routes for Research Quantities
The advancement of research on this compound is contingent upon the availability of the compound in sufficient quantities. Traditional organic synthesis methods for isoflavones can involve harsh reagents, multiple protection/deprotection steps, and the generation of significant chemical waste, making them both environmentally unfriendly and costly. mdpi.comrsc.org The development of sustainable and scalable synthetic routes is therefore a critical future objective.
Adopting the principles of "green chemistry" is essential for modern pharmaceutical synthesis. ijesrr.orgthepharmajournal.com This approach focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. jddhs.comnih.gov Key strategies for the sustainable synthesis of this compound include:
Biocatalysis: Utilizing enzymes, such as lipases, to catalyze reactions under mild, environmentally benign conditions (e.g., lower temperatures and pressures, neutral pH). mdpi.com This can lead to higher selectivity and reduced byproducts.
Alternative Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, supercritical CO₂, or bio-based solvents. thepharmajournal.comjddhs.com
Energy-Efficient Methods: Employing techniques like microwave-assisted synthesis or flow chemistry, which can significantly reduce reaction times and energy consumption while allowing for easier scalability. jddhs.com
Renewable Feedstocks: Investigating the use of engineered yeasts or other microbial systems to produce isoflavone precursors from simple sugars, offering a sustainable alternative to petroleum-based starting materials. researchgate.net
Integration of Omics Data with Computational Models for Systems-Level Understanding
To fully comprehend the biological impact of this compound, a systems-level approach is necessary. This involves integrating multiple layers of high-throughput biological data ("omics") with computational models to create a holistic picture of the compound's effects on cellular networks. nih.gov The primary omics technologies relevant to this research are transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles). mdpi.comspringernature.com
By treating cells or preclinical models with this compound and subsequently performing multi-omics analysis, researchers can:
Identify all genes, proteins, and metabolic pathways that are significantly altered by the compound. mdpi.comresearchgate.net
Construct gene-metabolite relationship networks to understand how changes in gene expression translate to functional metabolic outputs. springernature.commdpi.com
Use this integrated data to build computational models that can simulate the compound's mechanism of action, predict off-target effects, and identify potential biomarkers of response. nih.gov
This systems biology approach provides a much deeper and more comprehensive understanding than traditional methods that focus on a single target or pathway, revealing the complex interplay of molecular events initiated by the compound. mdpi.com
Advancement of Innovative Experimental Models for Preclinical Evaluation
The translation of preclinical findings to clinical success is a major challenge in drug development, often due to the poor predictive power of traditional experimental models. researchgate.net Standard 2D cell cultures fail to replicate the complex three-dimensional architecture and microenvironment of human tissues, while animal models have inherent species-specific differences. nih.gov Future preclinical evaluation of this compound should therefore utilize more physiologically relevant and innovative model systems.
Table 2: Comparison of Preclinical Models for Isoflavone Evaluation
| Model Type | Description | Advantages | Limitations |
|---|---|---|---|
| 2D Cell Culture | Cells grown as a single layer on a flat plastic surface. | High-throughput, low cost, easy to manipulate. | Lacks tissue architecture, cell-cell interactions, and physiological microenvironment. researchgate.netnih.gov |
| 3D Spheroids/Organoids | Self-assembled 3D aggregates of cells that mimic the structure of a small organ or tumor. oncohemakey.com | Better representation of in vivo cell-cell interactions, nutrient/oxygen gradients, and drug penetration challenges. oncohemakey.comnih.gov | Can be more complex to maintain and analyze; may lack vascularization and immune components. nih.gov |
| Organ-on-a-Chip (OoC) | Microfluidic devices containing living cells that simulate the key functional units of human organs. researchgate.netmdpi.com | Recreates the mechanical and physiological microenvironment of organs; allows for multi-organ interaction studies (e.g., ADME). dynamic42.comnih.govfluigent.com | Technically complex, lower throughput than 2D cultures, still an emerging technology. mdpi.com |
| Animal Models | Live animals (e.g., mice, rats) used to study the systemic effects of a compound. researchgate.net | Provides data on systemic effects, pharmacokinetics, and complex biological responses in a whole organism. | Ethical concerns, high cost, species differences can lead to poor prediction of human outcomes. nih.gov |
The adoption of advanced models like 3D spheroids and organoids will be crucial. These models better recapitulate the in vivo environment, providing more accurate data on the efficacy and potential resistance mechanisms associated with compounds like this compound. oncohemakey.comnih.govbiotechniques.com
Furthermore, Organ-on-a-Chip (OoC) technology, also known as microphysiological systems, represents a paradigm shift in preclinical testing. nih.govfluigent.com These microfluidic chips can be used to create functional models of human organs like the liver, gut, and kidney. dynamic42.comnih.gov By linking these single-organ chips, researchers can simulate human-like absorption, distribution, metabolism, and excretion (ADME) processes, offering powerful insights into the pharmacokinetics and potential organ-specific effects of this compound without relying on animal models. mdpi.comdynamic42.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
